molecular formula C23H25NO2 B4017059 N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-3-methylbutanamide

N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-3-methylbutanamide

Cat. No.: B4017059
M. Wt: 347.4 g/mol
InChI Key: FKOJPBXMTMTTCN-UHFFFAOYSA-N
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Description

N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-3-methylbutanamide is a compound that belongs to the class of amidoalkyl-2-naphthol derivatives

Properties

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2/c1-15(2)14-21(26)24-23(18-10-8-16(3)9-11-18)22-19-7-5-4-6-17(19)12-13-20(22)25/h4-13,15,23,25H,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOJPBXMTMTTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-3-methylbutanamide typically involves a multi-component reaction. One common method is the condensation of β-naphthol, an aldehyde, and an amide in the presence of a catalyst. For instance, antimony(III) acetate has been used as an efficient catalyst for the one-pot synthesis of amidoalkyl-2-naphthol derivatives under solvent-free conditions . The reaction is carried out at ambient temperature, resulting in high yields and easy purification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar multi-component reactions. The use of inexpensive and readily available catalysts, such as ammonium acetate, can make the process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the naphthalene ring can be oxidized to form quinones.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Comparison with Similar Compounds

N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-3-methylbutanamide can be compared with other amidoalkyl-2-naphthol derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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